molecular formula C14H10O2 B1198905 anthracene-9,10-diol CAS No. 4981-66-2

anthracene-9,10-diol

Cat. No.: B1198905
CAS No.: 4981-66-2
M. Wt: 210.23 g/mol
InChI Key: PCFMUWBCZZUMRX-UHFFFAOYSA-N
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Description

anthracene-9,10-diol, also known as this compound, is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions. This compound is known for its crystalline structure and is used in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

9,10-Anthracenediol plays a crucial role in biochemical reactions, particularly in the context of photophysics and as a sacrificial template in xerogels . It interacts with various biomolecules, including enzymes such as hydroxylase and dioxygenase, which facilitate its degradation and transformation

Cellular Effects

The effects of 9,10-Anthracenediol on cellular processes are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9,10-Anthracenediol can alter the photophysical properties of cells when sequestered within xerogels, leading to changes in electron and energy transfer processes

Molecular Mechanism

At the molecular level, 9,10-Anthracenediol exerts its effects through various binding interactions with biomolecules. It can act as a template for the formation of analyte-responsive sites in xerogels, influencing the distribution of microenvironments within the gel matrix . Additionally, 9,10-Anthracenediol’s interactions with enzymes such as hydroxylase and dioxygenase play a significant role in its degradation and transformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Anthracenediol change over time due to its stability and degradation properties. Studies have shown that the compound’s photophysical properties remain stable when dissolved in solution but exhibit greater variance when sequestered within xerogels . This temporal variability is essential for understanding the long-term effects of 9,10-Anthracenediol on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 9,10-Anthracenediol vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of drug metabolism and toxicity in animal models suggest that higher doses may lead to adverse effects, including toxicity and changes in metabolic pathways . Understanding these dosage effects is crucial for determining safe and effective applications of 9,10-Anthracenediol in biomedical research.

Metabolic Pathways

9,10-Anthracenediol is involved in various metabolic pathways, primarily through its interactions with enzymes such as hydroxylase and dioxygenase These enzymes facilitate the compound’s degradation and transformation, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 9,10-Anthracenediol within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that the compound can be sequestered within xerogels, where it senses and reports from a distribution of microenvironments . These interactions are crucial for understanding the compound’s localization and accumulation within biological systems.

Subcellular Localization

9,10-Anthracenediol’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on cellular function

Preparation Methods

Synthetic Routes and Reaction Conditions: anthracene-9,10-diol can be synthesized through the reduction of anthraquinone. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . The reaction is carried out at elevated temperatures and pressures to ensure complete reduction.

Industrial Production Methods: In an industrial setting, the production of 9,10-anthracenediol follows similar principles but on a larger scale. The process involves the continuous flow of anthraquinone and hydrogen gas over a fixed bed of Pd/C catalyst. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions: anthracene-9,10-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

anthracene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFMUWBCZZUMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063664
Record name 9,10-Anthracenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4981-66-2
Record name Anthrahydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4981-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydroxyanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIHYDROXYANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK5C5EZG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The anthraquinone model compound (1,5-anthraquinonedisulfonic acid, disodium salt) and two polymers were subjected to the hydrogenation conditions. The reaction mixtures were analyzed with UV/visible spectroscopy following removal of the catalyst under an inert atmosphere (argon or nitrogen). Where anthrahydroquinone is formed, a bright yellow solution results. The results of some of the hydrogenation experiments are determined from the absorption spectra both before and after hydrogenation, and are summarized in Table 4.
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1,5-anthraquinonedisulfonic acid
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Synthesis routes and methods II

Procedure details

In a 1.75-liter continuously stirred tank-type reactor with internal filters to retain the catalyst inside the reactor, operating at a volume of 1.25 liters, a temperature of 43°-45° C. and pressure of 15 psig, a working solution was circulated at a flow rate of 50 ml/min. The working solution initially contained 18 wt % ethylanthraquinone, of which 45 wt % was tetrahydroethylanthraquinone, 58 wt % of an aromatic solvent (alkylated benzenes - heavy naphtha fraction, Aromatic 150), and 24 wt % tetra-n-butylurea. The hydrogen feed rate was controlled to give a maximum reduction level (anthrahydroquinone or HQ titer) of 0.408 g mol/l. 2.254 g of a 2.6 wt % palladium on gamma alumina catalyst was added to the reactor.
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alkylated benzenes
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Synthesis routes and methods III

Procedure details

A three necked flask having a capacity of 300 ml and equipped with a stirrer, a thermometer, a heating jacket and a charge inlet, 32 g of a 30% sodium hydroxide aqueous solution and 57 g of water were charged, and with stirring, 25 g of 9,10-anthracenedione was charged and suspended, whereupon air in the flask was substituted by nitrogen. While stirring the content in this flask, 130 g of an aqueous solution of a sodium salt of 1,4-dihydro-9,10-dihydroxyanthracene (22% as the concentration of anthracenedione) was added, and the mixture was maintained at an internal temperature within a range of from 85 to 90° C. for 4 hours to obtain an aqueous solution of a sodium salt of 9,10-anthracenediol.
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57 g
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25 g
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aqueous solution
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130 g
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Synthesis routes and methods IV

Procedure details

H2S and t-butyl anthraquinone are dissolved in several solvents. They are then reacted in the H2S reactor at optimum conditions to determine which combination of reactants and solvents yields the greatest conversion of anthraquinone to anthrahydroquinone. The results are set forth in Table 1 below.
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Synthesis routes and methods V

Procedure details

In accordance with the present invention, a small quantity of water is added and dissolved into the reaction solution prior to or in the H2S reactor. As utilized throughout this specification, the term "water" encompasses fresh water, tap water, deionized water, water free of acidic components, etc. The amount of water added to the reaction solution is from about 0.5 to about 5.0 moles of water to moles of anthraquinone, more preferably from about 0.75 to about 2.0, and most preferably from about 1.0 to about 1.5. The addition of water to the reaction solution results in an unexpected increase in the recovery of sulfur formed during the conversion of hydrogen sulfide and anthraquinone to sulfur and anthrahydroquinone. While it is not exactly understood why the addition of water to the reaction solution increases the amount of sulfur which can be recovered from the reaction solution, it is believed that the addition of a small amount of water to the reaction solution likely limits the total solution solubility and water is selectively solubilized over sulfur, i.e. S8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
anthracene-9,10-diol
Reactant of Route 2
anthracene-9,10-diol
Reactant of Route 3
anthracene-9,10-diol
Reactant of Route 4
anthracene-9,10-diol
Reactant of Route 5
anthracene-9,10-diol
Reactant of Route 6
anthracene-9,10-diol
Customer
Q & A

Q1: What is the molecular formula and weight of 9,10-dihydroxyanthracene?

A1: The molecular formula of 9,10-dihydroxyanthracene is C14H10O2, and its molecular weight is 210.23 g/mol.

Q2: What spectroscopic data is available for 9,10-dihydroxyanthracene?

A2: [] The dichroic spectra of 9,10-dihydroxyanthracene have been measured in stretched polyvinyl alcohol sheets and compared with MO calculations to determine electronic band polarizations. [] This information can be useful for characterizing and quantifying the compound.

Q3: How does the structure of 9,10-dihydroxyanthracene relate to its properties?

A3: The presence of two hydroxyl groups at the 9,10 positions of the anthracene ring significantly influences the compound's reactivity and redox properties. [, ] These groups enable 9,10-dihydroxyanthracene to act as both a hydrogen donor and acceptor, contributing to its role in various photochemical and electrochemical reactions. [, ]

Q4: What is the role of 9,10-dihydroxyanthracene in the photoreduction of anthraquinones?

A4: 9,10-Dihydroxyanthracene is a common product in the photoreduction of anthraquinones. [, , , ] This process often involves hydrogen atom abstraction from solvents like ethanol by the excited state of anthraquinone derivatives, leading to the formation of semiquinone radicals and ultimately 9,10-dihydroxyanthracene. [, , ]

Q5: How do amines affect the photoreduction of anthraquinone to 9,10-dihydroxyanthracene?

A5: Amines, such as triethylamine (TEA), can act as electron donors in the photoreduction of anthraquinone. [, , ] The excited triplet state of anthraquinone can accept an electron from TEA, forming the anthraquinone radical anion and the TEA radical cation. [, ] This process ultimately leads to the formation of 9,10-dihydroxyanthracene. []

Q6: Can 9,10-dihydroxyanthracene be used in sensor applications?

A6: Yes, research indicates that 9,10-dihydroxyanthracene can be incorporated into sensor designs. [, ] For instance, it has shown promise as a sensitive layer on silicon nanowire field-effect transistors (SiNW-FETs) for detecting H2O2 and pH changes in physiological solutions. [] Additionally, it has been employed in a novel sensor platform called site selectively templated and tagged xerogels (SSTTX) for detecting analytes like 9-anthrol. []

Q7: How does 9,10-dihydroxyanthracene interact with lignin in pulping processes?

A7: 9,10-Dihydroxyanthracene and its oxidized form, anthraquinone, are known to participate in redox cycles during alkaline pulping processes, influencing delignification. [, , ] Specifically, anthraquinone can be reduced to 9,10-dihydroxyanthracene, which can then react with lignin model quinone methides. [] This interaction is believed to be crucial in anthraquinone-catalyzed delignification. []

Q8: Can 9,10-dihydroxyanthracene be used in battery applications?

A8: Research suggests potential for 9,10-dihydroxyanthracene and its derivatives in battery applications. [, ] For example, polymeric forms of anthraquinone, which can be electrochemically converted to 9,10-dihydroxyanthracene, have been investigated as electrode materials in aqueous lithium-ion batteries. [] These studies highlight the ability of the anthraquinone/9,10-dihydroxyanthracene redox couple to store charge. [, ]

Q9: What is the role of 9,10-dihydroxyanthracene in organic synthesis?

A9: 9,10-Dihydroxyanthracene can serve as a versatile intermediate in organic synthesis. [] Its structure allows for various transformations, including electrophilic aromatic substitution and oxidation reactions. [] Additionally, its derivatives, such as bis(perfluoroalkyl)-substituted anthracene diols, can be further modified via cross-coupling reactions to create extended π-conjugated systems. []

Q10: Is 9,10-dihydroxyanthracene stable in the presence of oxygen?

A10: 9,10-Dihydroxyanthracene is susceptible to oxidation in the presence of oxygen, reverting back to 9,10-anthraquinone. [] This sensitivity to oxygen is a crucial factor to consider when handling and storing the compound, particularly in applications where its fluorescence is desired. []

Q11: What factors can affect the stability of 9,10-dihydroxyanthracene in solution?

A11: The stability of 9,10-dihydroxyanthracene in solution can be affected by various factors, including solvent polarity, pH, temperature, and the presence of oxidizing agents. [, , , ] Understanding these factors is essential for optimizing reaction conditions and developing stable formulations.

Q12: Have there been any computational studies on 9,10-dihydroxyanthracene?

A12: Yes, computational chemistry methods, such as CNDO/S3 calculations, have been employed to study the electronic structure and reactivity of 9,10-dihydroxyanthracene and related systems. [] These calculations provide insights into the electron transfer processes and interactions with other molecules, contributing to a deeper understanding of its chemical behavior.

Q13: What is the environmental impact of 9,10-dihydroxyanthracene?

A13: While 9,10-dihydroxyanthracene itself has limited information available on its direct environmental impact, its use in industrial processes like pulping necessitates careful consideration. [, , ] Responsible waste management and exploration of alternative pulping methods are essential for minimizing potential negative environmental effects.

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